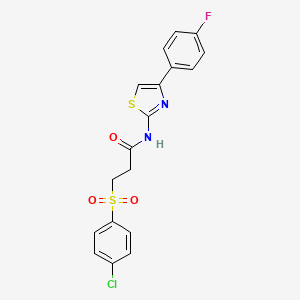
4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to reduce pain and fever in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is its potential as a therapeutic agent for various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as cancer and cardiovascular diseases. Additionally, further research is needed to understand its mechanism of action in more detail and to optimize its synthesis method to reduce costs and increase availability.
Conclusion:
In conclusion, 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has significant potential as a therapeutic agent for various inflammatory diseases. Its mechanism of action involves the inhibition of COX-2 enzyme activity, which reduces the production of prostaglandins and inflammation. While it has several advantages, such as its anti-inflammatory, analgesic, and antipyretic properties, it also has limitations, such as its high cost and limited availability. However, further research on this compound could lead to new therapeutic options for various diseases.
Métodos De Síntesis
The synthesis of 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be achieved through a multi-step process. The first step involves the preparation of 4-iodopyrazole, which is then reacted with 3,3,3-trifluoropropyl bromide to obtain 4-iodo-1-(3,3,3-trifluoropropyl)pyrazole. The final step involves the reaction of this intermediate with isobutyl chloroformate to yield 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
Propiedades
IUPAC Name |
4-iodo-5-(2-methylpropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3IN2O/c1-8(2)6-18-7-10-9(15)5-16-17(10)4-3-11(12,13)14/h5,8H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVMZSHPOQVCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1CCC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2886363.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide](/img/structure/B2886364.png)
![2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2886365.png)

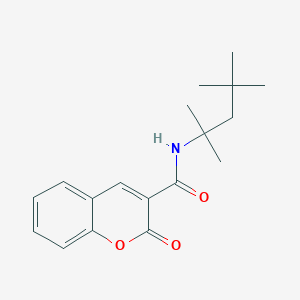
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886369.png)
![1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B2886370.png)
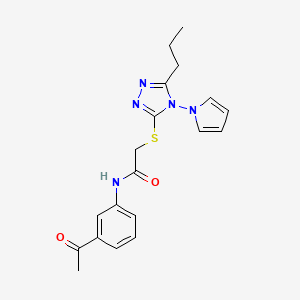
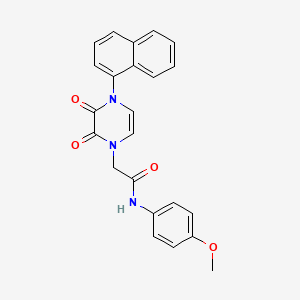
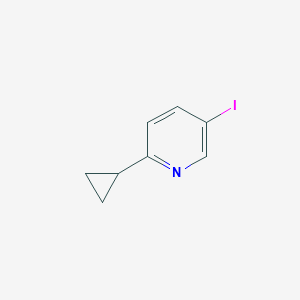
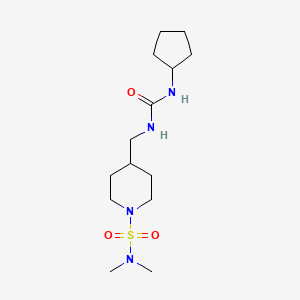
![4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2886384.png)
